4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
5-methyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-4-16-20(5-10)8-12-6-19(7-12)13-3-11(2)18-14-15-9-17-21(13)14/h3-5,9,12H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWWKGBTYNILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C₁₂H₁₅N₅
- Molecular Weight : 225.28 g/mol
- IUPAC Name : this compound
This structure features a pyrazole core linked to a triazolo-pyrimidine moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, research on similar compounds has shown that they possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structural similarities suggest that This compound may also exhibit comparable antimicrobial effects.
Anticancer Activity
The compound's potential anticancer activity is noteworthy. In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural features showed antiproliferative effects against Leishmania species . The mechanism of action often involves the inhibition of key enzymes involved in cell division and survival.
Kinase Inhibition
Given the role of kinases in cancer progression and other diseases, the ability of this compound to act as a kinase inhibitor could be significant. Research indicates that certain triazolo-pyrimidines can selectively inhibit various kinases involved in oncogenic signaling pathways . This suggests that This compound may have similar properties.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : By binding to specific enzymes (e.g., kinases), it may disrupt critical signaling pathways.
- Cell Cycle Arrest : Compounds like this can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Study 1: Anticancer Activity
A study published in 2023 explored the synthesis and biological activities of triazolo-pyrimidine derivatives. The findings revealed that specific modifications to the triazolo ring enhanced anticancer activity against various cell lines. The compound's structural features contributed to its efficacy in inhibiting tumor growth .
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of related compounds found that certain triazolo derivatives exhibited potent activity against gram-positive and gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds containing the triazolo[1,5-a]pyrimidine moiety in anticancer therapies. For instance, derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for further development in oncology .
Antimicrobial Effects
The compound has shown notable antimicrobial activity. Specifically, complexes formed with Cu(II) and Co(II) ions that incorporate 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been investigated for their efficacy against Leishmania species. These studies suggest a mechanism involving the disruption of cellular processes in the pathogens, leading to their death .
PDE Inhibition
Another significant application is in the inhibition of phosphodiesterase enzymes (PDEs). Certain derivatives of this compound have been identified as effective inhibitors of PDE2 , which plays a role in various physiological processes including inflammation and cognition. This inhibition could lead to therapeutic strategies for conditions like asthma and cognitive disorders .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The triazolopyrimidine scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Synthesis of Key Intermediate: 5-Methyl- Triazolo[1,5-a]Pyrimidin-7-Amine
The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-methyl-2-hydrazinylpyrimidin-4-amine with formamide or its derivatives under acidic conditions. For example:
Key challenges include avoiding over-cyclization and ensuring regioselectivity. The use of microwave-assisted synthesis has been reported to reduce reaction times to 30 minutes while maintaining yields above 80% .
Functionalization of Azetidine Ring
The azetidine ring is introduced through nucleophilic substitution or coupling reactions. A critical step involves the preparation of 1-(5-methyl- triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ylmethanol:
-
Azetidine Activation : Treatment of azetidin-3-ylmethanol with thionyl chloride generates the corresponding chloride, which reacts with 5-methyl- triazolo[1,5-a]pyrimidin-7-amine in the presence of a base (e.g., K₂CO₃) .
-
Coupling Efficiency : Yields range from 60–70% when using polar aprotic solvents like DMF or acetonitrile .
Pyrazole Ring Assembly and Alkylation
The 4-methylpyrazole moiety is synthesized via Knorr pyrazole synthesis or through palladium-catalyzed cross-coupling:
-
Knorr Method : Condensation of hydrazine with ethyl acetoacetate under acidic conditions yields 4-methyl-1H-pyrazole-3-carboxylic acid, which is decarboxylated to 4-methylpyrazole .
-
Alkylation : Reacting 4-methylpyrazole with 1-(5-methyl- triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ylmethyl chloride in the presence of NaH (60% dispersion in oil) achieves N-alkylation .
Optimization Note : Excess base (2.5 eq. NaH) and anhydrous THF improve yields to 80–85% .
Final Coupling and Purification
The convergent synthesis concludes with coupling the azetidine-triazolo[1,5-a]pyrimidine intermediate to the pyrazole derivative:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | HATU, DIPEA, DMF, 20°C, 24h | 75% | Reverse-phase HPLC |
| 2 | EDCI, HOAt, THF, 40°C, 12h | 68% | Silica gel chromatography |
Critical Parameters :
-
Solvent Choice : DMF enhances solubility but complicates purification; THF offers a balance between reactivity and ease of workup .
-
Catalyst Load : HATU (1.1 eq.) outperforms EDCI in coupling efficiency .
Analytical Characterization
Successful synthesis is confirmed via:
-
¹H NMR : Key peaks include δ 2.26 (s, 3H, CH₃-pyrazole), δ 3.86 (s, 3H, CH₃-triazolo), and δ 4.12–4.43 (m, azetidine protons) .
Challenges and Mitigation Strategies
-
Regioselectivity in Triazolo Formation : Use of electron-withdrawing groups (e.g., nitro) at the pyrimidine C5 position directs cyclization to the desired position .
-
Azetidine Ring Strain : Slow addition of azetidine intermediates to reaction mixtures minimizes side reactions .
-
Purification : Reverse-phase HPLC with 0.1% TFA in MeCN/H₂O resolves closely eluting impurities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the triazolo-pyrimidine and pyrazole hybrid scaffold in this compound?
- Methodological Answer : The synthesis of hybrid heterocycles like this compound typically involves multi-step protocols. For example, triazolo-pyrimidine cores can be synthesized via cyclocondensation reactions using hydrazine hydrate and diethyl oxalate, followed by functionalization with azetidine and pyrazole moieties. Key steps include:
- Cyclocondensation : Reacting 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with azetidine derivatives under reflux conditions in toluene, using sodium hydride as a base .
- Methylation and coupling : Introducing the pyrazole fragment via nucleophilic substitution or copper-catalyzed click chemistry, as demonstrated in analogous triazole-pyrazole hybrids .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : H NMR (to verify substituent positions), IR (to identify functional groups), and mass spectrometry (for molecular weight confirmation) .
- Chromatography : HPLC or GC-MS to assess purity and stability under varying pH/temperature conditions .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and topological indices to predict antifungal or kinase inhibition potential .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare H NMR chemical shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 09 at the B3LYP/6-31G* level) .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex regions (e.g., overlapping azetidine and pyrazole protons) .
- Crystallography : If feasible, obtain single-crystal X-ray diffraction data to unambiguously confirm stereochemistry .
Q. What experimental design principles should guide the optimization of reaction yields for this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., THF vs. DMF), temperature (50–100°C), and catalyst loading (e.g., CuSO/sodium ascorbate for click chemistry) to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps and side reactions (e.g., hydrolysis of intermediates) .
- Case Study : A 61% yield was achieved for a triazole-pyrazole analog by optimizing reaction time (16 hr) and stoichiometry (1:1.2 ratio of azide to alkyne) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of this compound in biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to improve bioavailability .
Q. What strategies mitigate instability of the azetidine moiety during synthesis?
- Solutions :
- Protecting groups : Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired ring-opening reactions .
- Low-temperature reactions : Conduct coupling steps at 0–5°C to minimize decomposition .
Theoretical and Conceptual Frameworks
Q. How does the integration of pyrazole and triazolo-pyrimidine fragments influence target selectivity?
- Conceptual Basis : The pyrazole’s hydrogen-bonding capacity and triazolo-pyrimidine’s planar structure enable dual interactions with hydrophobic pockets and catalytic residues in enzymes (e.g., kinase ATP-binding sites) .
- Validation : Compare docking scores of the hybrid compound vs. its isolated fragments to quantify synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
